An In-depth Technical Guide on the Core Chemical Properties and Structure of 1H-1,2,4-triazol-5-ylmethanol and its Isomers
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1H-1,2,4-triazol-5-ylmethanol and its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the chemical properties and structure of 1H-1,2,4-triazole-ylmethanol isomers. Due to the limited availability of specific data for 1H-1,2,4-triazol-5-ylmethanol, this document focuses on the closely related and better-characterized isomer, (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, while also providing general information applicable to the 1,2,4-triazole core. This guide includes a summary of quantitative data, general experimental methodologies for the synthesis of 1,2,4-triazole derivatives, and visualizations to illustrate key concepts.
Introduction to the 1,2,4-Triazole Core
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its unique chemical properties and diverse biological activities. Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The arrangement of nitrogen atoms in the ring allows for various substitution patterns, leading to a vast library of derivatives with distinct biological and chemical characteristics.
Chemical Structure and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol
While specific data for 1H-1,2,4-triazol-5-ylmethanol is scarce in publicly available literature, extensive information exists for its isomers. This section details the known properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol as a representative example.
Table 1: Chemical Identifiers and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol
| Property | Value | Reference |
| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | [6] |
| Synonyms | 1-Methyl-1H-1,2,4-triazole-3-methanol | [6] |
| CAS Number | 135242-93-2 | [6] |
| Molecular Formula | C4H7N3O | [6] |
| Molecular Weight | 113.12 g/mol | [6] |
| Appearance | Powder or liquid | [6] |
| Melting Point | 73-75 °C | [3] |
| Boiling Point | 296.8±42.0 °C (Predicted) | [2] |
| pKa | 13.16±0.10 (Predicted) | [2] |
| SMILES | CN1C=NC(=C1)CO | |
| InChI Key | WEDYTSQNYJKOPC-UHFFFAOYSA-N | [6] |
Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of a thiosemicarbazide derivative. The following is a generalized protocol and should be adapted based on the specific target molecule.
General Synthesis of 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione
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Formation of Potassium Dithiocarbazinate: A substituted acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while stirring. The mixture is stirred for a specified time, and the resulting potassium dithiocarbazinate salt is precipitated, filtered, and dried.
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Cyclization with Hydrazine Hydrate: The potassium dithiocarbazinate is refluxed with hydrazine hydrate in water. The reaction is monitored for the cessation of hydrogen sulfide evolution. Upon completion, the solution is cooled and acidified with hydrochloric acid to precipitate the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione. The product is then filtered, washed, and recrystallized.[7]
Diagram 1: General Synthesis Workflow for 1,2,4-Triazole Derivatives
Caption: General workflow for the synthesis of 1,2,4-triazole thione derivatives.
Analytical Methods for Characterization
The characterization of 1,2,4-triazole derivatives typically involves a combination of spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure, confirming the substitution pattern on the triazole ring, and identifying the presence of functional groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.
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Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-O bonds.
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High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with trifluoroacetic acid as an additive, and UV detection at 200 nm.[8]
Biological Activities of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are known for a broad spectrum of biological activities.[4] These activities are highly dependent on the nature and position of the substituents on the triazole ring.
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Antifungal Activity: Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.[5] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
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Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways, including tubulin polymerization and aromatase inhibition.[9]
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Other Activities: A wide range of other biological effects have been reported for 1,2,4-triazole derivatives, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[4]
Diagram 2: Logical Relationship of 1,2,4-Triazole Isomers
Caption: Positional isomers of hydroxymethyl-1H-1,2,4-triazole.
Conclusion
The 1,2,4-triazole scaffold remains a highly attractive platform for the development of novel therapeutic agents and functional materials. While specific data on 1H-1,2,4-triazol-5-ylmethanol is limited, the extensive research on its isomers, such as (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, provides valuable insights into the chemical and biological properties of this class of compounds. Further investigation into the synthesis and characterization of less common isomers is warranted to fully explore the chemical space and potential applications of 1,2,4-triazole derivatives.
References
- 1. (1-methyl-1H-1,2,4-triazol-5-yl)methanol - C4H7N3O | CSSB00000688323 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. helixchrom.com [helixchrom.com]
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